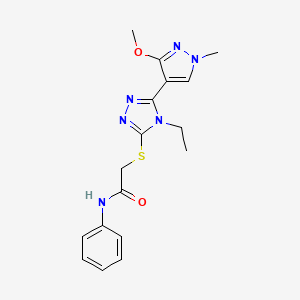![molecular formula C25H20FN5O3S B2953677 N-(4-fluorobenzyl)-2-(4-((3-methoxyphenyl)thio)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide CAS No. 1111417-43-6](/img/structure/B2953677.png)
N-(4-fluorobenzyl)-2-(4-((3-methoxyphenyl)thio)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(4-fluorobenzyl)-2-(4-((3-methoxyphenyl)thio)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide” is a complex organic compound. It contains several functional groups and rings, including a fluorobenzyl group, a methoxyphenyl group, a triazoloquinoxaline ring, and an acetamide group .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. Unfortunately, without specific information or a known synthesis route for this exact compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound is quite complex, with multiple rings and functional groups. The presence of the fluorobenzyl and methoxyphenyl groups, as well as the triazoloquinoxaline ring and the acetamide group, suggest that this compound could have interesting chemical properties .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of the fluorine atom could affect the compound’s polarity and solubility .Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Research has demonstrated the potential of 1,2,4-triazolo[4,3-a]-quinoline derivatives in anticancer activity. A study synthesized various 1,2,4-triazolo[4,3-a]quinolin-7-amine derivatives, finding that some exhibited significant cytotoxicity against human neuroblastoma and colon carcinoma cell lines, suggesting the compound's potential in cancer treatment (B. N. Reddy et al., 2015).
Antimicrobial Activity
New 3,4,5-trisubstituted 1,2,4-triazole derivatives bearing a quinoline ring have been synthesized and evaluated for antimicrobial activity. The study observed that certain compounds showed higher antifungal activity compared to their antibacterial potential, indicating the compound's utility in developing antimicrobial agents (L. Yurttaş et al., 2020).
Adenosine Receptor Antagonism
Research into 1,2,4-triazolo[1,5-a]quinoxaline derivatives has produced compounds with potent and selective antagonism against human A3 adenosine receptors. These findings have implications for designing drugs targeting these receptors, which could be relevant in treating various diseases (D. Catarzi et al., 2005).
Aldose Reductase Inhibition
Quinoxalin-2(1H)-one derivatives have been identified as potent aldose reductase inhibitors. This enzyme plays a role in diabetic complications, and its inhibition could be beneficial in managing such conditions. The study highlighted compounds with strong inhibitory activity, suggesting a pathway for developing new diabetes treatments (X. Qin et al., 2015).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[(4-fluorophenyl)methyl]-2-[4-(3-methoxyphenyl)sulfanyl-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20FN5O3S/c1-34-18-5-4-6-19(13-18)35-24-23-29-30(15-22(32)27-14-16-9-11-17(26)12-10-16)25(33)31(23)21-8-3-2-7-20(21)28-24/h2-13H,14-15H2,1H3,(H,27,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWXSEJYJXBIMMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)SC2=NC3=CC=CC=C3N4C2=NN(C4=O)CC(=O)NCC5=CC=C(C=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20FN5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-{[(4-bromobenzyl)sulfinyl]methyl}-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B2953599.png)


![2-(4-oxoquinazolin-3(4H)-yl)-N-(7-oxaspiro[3.5]nonan-1-yl)acetamide](/img/structure/B2953603.png)


![Methyl 2-{4,5-dimethoxy-2-[(4-methoxyphenyl)sulfamoyl]phenyl}acetate](/img/structure/B2953606.png)
![N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-(4-methoxyphenyl)propanamide](/img/structure/B2953608.png)
![2-chloro-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2953609.png)
![(4-(5-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(3-methoxyphenyl)methanone](/img/structure/B2953611.png)
![Ethyl 4-(3,4-difluorophenyl)-6-{[(4-methylphenyl)sulfonyl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2953613.png)
![4-bromo-2-{(E)-[(2,5-difluorophenyl)imino]methyl}phenol](/img/structure/B2953614.png)
